Cas no 1568080-45-4 ((1R)-2-azido-1-(2,5-dimethylphenyl)ethan-1-ol)

(1R)-2-azido-1-(2,5-dimethylphenyl)ethan-1-ol structure
1568080-45-4 structure
商品名:(1R)-2-azido-1-(2,5-dimethylphenyl)ethan-1-ol
CAS番号:1568080-45-4
MF:C10H13N3O
メガワット:191.229721784592
CID:6203574
PubChem ID:83093430

(1R)-2-azido-1-(2,5-dimethylphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1R)-2-azido-1-(2,5-dimethylphenyl)ethan-1-ol
    • AKOS021414787
    • 1568080-45-4
    • EN300-1147093
    • インチ: 1S/C10H13N3O/c1-7-3-4-8(2)9(5-7)10(14)6-12-13-11/h3-5,10,14H,6H2,1-2H3/t10-/m0/s1
    • InChIKey: OCUZIDJKCLOTPI-JTQLQIEISA-N
    • ほほえんだ: O[C@@H](CN=[N+]=[N-])C1C=C(C)C=CC=1C

計算された属性

  • せいみつぶんしりょう: 191.105862047g/mol
  • どういたいしつりょう: 191.105862047g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 225
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 34.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

(1R)-2-azido-1-(2,5-dimethylphenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1147093-1.0g
(1R)-2-azido-1-(2,5-dimethylphenyl)ethan-1-ol
1568080-45-4
1g
$0.0 2023-06-09
Enamine
EN300-1147093-1g
(1R)-2-azido-1-(2,5-dimethylphenyl)ethan-1-ol
1568080-45-4 95%
1g
$842.0 2023-10-25
Enamine
EN300-1147093-5g
(1R)-2-azido-1-(2,5-dimethylphenyl)ethan-1-ol
1568080-45-4 95%
5g
$2443.0 2023-10-25
Enamine
EN300-1147093-0.05g
(1R)-2-azido-1-(2,5-dimethylphenyl)ethan-1-ol
1568080-45-4 95%
0.05g
$707.0 2023-10-25
Enamine
EN300-1147093-0.1g
(1R)-2-azido-1-(2,5-dimethylphenyl)ethan-1-ol
1568080-45-4 95%
0.1g
$741.0 2023-10-25
Enamine
EN300-1147093-0.5g
(1R)-2-azido-1-(2,5-dimethylphenyl)ethan-1-ol
1568080-45-4 95%
0.5g
$809.0 2023-10-25
Enamine
EN300-1147093-10g
(1R)-2-azido-1-(2,5-dimethylphenyl)ethan-1-ol
1568080-45-4 95%
10g
$3622.0 2023-10-25
Enamine
EN300-1147093-2.5g
(1R)-2-azido-1-(2,5-dimethylphenyl)ethan-1-ol
1568080-45-4 95%
2.5g
$1650.0 2023-10-25
Enamine
EN300-1147093-0.25g
(1R)-2-azido-1-(2,5-dimethylphenyl)ethan-1-ol
1568080-45-4 95%
0.25g
$774.0 2023-10-25

(1R)-2-azido-1-(2,5-dimethylphenyl)ethan-1-ol 関連文献

(1R)-2-azido-1-(2,5-dimethylphenyl)ethan-1-olに関する追加情報

Chemical Profile of (1R)-2-azido-1-(2,5-dimethylphenyl)ethan-1-ol (CAS No. 1568080-45-4)

The compound (1R)-2-azido-1-(2,5-dimethylphenyl)ethan-1-ol, identified by its CAS number 1568080-45-4, represents a significant molecule in the realm of pharmaceutical chemistry. This chiral azido alcohol derivative has garnered attention due to its structural complexity and potential applications in drug discovery and synthesis. The presence of both azido and hydroxyl functional groups, coupled with a substituted aromatic ring, makes it a versatile intermediate for the development of novel therapeutic agents.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of azido-containing compounds, owing to their unique reactivity and utility in synthetic chemistry. The azido group, characterized by its high nucleophilicity, facilitates various transformations such as cycloadditions, nucleophilic substitutions, and cross-coupling reactions. These reactions are pivotal in constructing complex molecular architectures, which are often essential for achieving high binding affinity and selectivity in drug design.

The specific configuration of the stereocenter at the (1R) position in (1R)-2-azido-1-(2,5-dimethylphenyl)ethan-1-ol adds another layer of sophistication to its chemical profile. Chiral molecules are integral to modern pharmacology, as they often exhibit enantioselective interactions with biological targets. This property is particularly crucial in the development of enantiopure drugs, where one enantiomer may possess therapeutic efficacy while the other could be inactive or even harmful.

The aromatic ring substituents, specifically at the 2 and 5 positions with methyl groups, contribute to the compound's lipophilicity and electronic properties. These substituents can influence both the compound's solubility in biological media and its interaction with enzymes or receptors. Such structural features are meticulously designed to optimize pharmacokinetic and pharmacodynamic profiles, ensuring that the drug candidate reaches its target effectively and remains there for an appropriate duration.

Current research in medicinal chemistry increasingly emphasizes the development of multifunctional molecules that can address multiple targets or pathways simultaneously. (1R)-2-azido-1-(2,5-dimethylphenyl)ethan-1-ol exemplifies this trend, as its structural motifs could potentially be modified to interact with various biological systems. For instance, modifications at the azido group could lead to new bioisosteres or functionalized derivatives that enhance metabolic stability or improve tissue distribution.

Advances in computational chemistry have also played a pivotal role in rationalizing the design of such complex molecules. Molecular modeling techniques allow researchers to predict how (1R)-2-azido-1-(2,5-dimethylphenyl)ethan-1-ol might interact with potential biological targets, such as enzymes or receptors. These predictions guide synthetic efforts by highlighting key regions for functionalization or optimization.

In addition to its synthetic utility, this compound has potential applications in materials science and catalysis. The unique electronic properties conferred by the azido group make it an attractive candidate for designing novel catalysts or functional materials. Such applications are part of a broader trend toward integrating chemical principles across multiple disciplines to address complex challenges.

The synthesis of (1R)-2-azido-1-(2,5-dimethylphenyl)ethan-1-ol involves multi-step organic transformations that require precise control over reaction conditions. Protecting group strategies are often employed to ensure that functional groups react selectively without interfering with each other. This level of synthetic complexity underscores the compound's potential as a building block for more intricate molecular architectures.

As research continues to evolve, new methodologies for synthesizing chiral azido compounds are being developed. These methods aim to improve yield, reduce costs, and enhance scalability—factors that are critical for translating laboratory discoveries into commercial products. The ongoing refinement of synthetic techniques ensures that compounds like (1R)-2-azido-1-(2,5-dimethylphenyl)ethan-1-ol remain accessible tools for innovative drug discovery.

The pharmaceutical industry's reliance on advanced chemical intermediates like this one reflects a broader shift toward precision medicine. By designing molecules with specific structural features tailored to biological targets, researchers can develop therapies that are more effective and have fewer side effects. This approach aligns with global health priorities aimed at improving patient outcomes through targeted interventions.

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